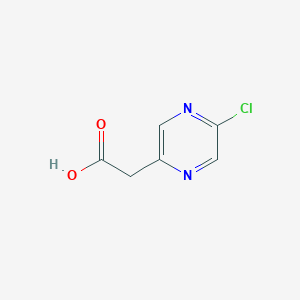
2-(5-Chloropyrazin-2-YL)acetic acid
Vue d'ensemble
Description
“2-(5-Chloropyrazin-2-YL)acetic acid” is a chemical compound with the molecular formula C6H5ClN2O2 . It has a molecular weight of 172.57 g/mol.
Molecular Structure Analysis
The molecular structure of “2-(5-Chloropyrazin-2-YL)acetic acid” consists of a pyrazine ring with a chlorine atom at the 5th position and an acetic acid group attached to the 2nd position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Chloropyrazin-2-YL)acetic acid” include a density of 1.4±0.1 g/cm3, boiling point of 295.9±25.0 °C at 760 mmHg, and a flash point of 132.8±23.2 °C . It also has a polar surface area of 50 Å2 and a molar volume of 122.1±3.0 cm3 .
Applications De Recherche Scientifique
Fluorescent Sensing
A novel pyrazoline derivative synthesized from a chalcone and 3-chloro-6-hydrazinylpyridazine, closely related to 2-(5-Chloropyrazin-2-yl)acetic acid, has been proposed for the determination of Zn2+ ions. This sensor exhibited high selectivity and a low detection limit, showing a fluorescent enhancement with good tolerance of other metal ions (Gong et al., 2011).
Synthesis of Analogues with Biological Activity
The synthesis of novel Linezolid-like analogues, including 2-(pyrazin-2-yl) oxazol-5(4H)-one, highlights the importance of 2-(5-Chloropyrazin-2-yl)acetic acid derivatives in creating compounds with significant in vitro antibacterial and antifungal activity (Rajurkar & Pund, 2014).
Anti-inflammatory and Analgesic Properties
Research has demonstrated the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, suggesting potential therapeutic applications of similar compounds, including those derived from 2-(5-Chloropyrazin-2-yl)acetic acid (Khalifa & Abdelbaky, 2008).
Chemical Synthesis and Structural Studies
Synthesis of new imidazolyl acetic acid derivatives, where 2-(5-Chloropyrazin-2-yl)acetic acid could be a key intermediate, plays a crucial role in understanding their molecular structure and potential applications in various fields (Yi-min, 2012).
Optical Applications of Lanthanum Complexes
Bifunctional 5-substituted tetrazolatecarboxylate ligands, including derivatives of 2-(5-Chloropyrazin-2-yl)acetic acid, were used in the synthesis of lanthanum complexes. These complexes exhibit ligand-centered luminescence, making them potential materials for optical use (Shen et al., 2016).
Antimicrobial and Antioxidant Activities
The environmentally safe synthesis of novel substituted 2-pyrazoline derivatives, which could include 2-(5-Chloropyrazin-2-yl)acetic acid derivatives, demonstrated significant antimicrobial and antioxidant activities. These compounds showed potential in DNA binding activities, indicating their relevance in biological studies (Kitawat & Singh, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-chloropyrazin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-8-4(2-9-5)1-6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEZQJUURIJSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305252 | |
| Record name | 5-Chloro-2-pyrazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyrazin-2-YL)acetic acid | |
CAS RN |
1196151-32-2 | |
| Record name | 5-Chloro-2-pyrazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-pyrazineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanol](/img/structure/B1430863.png)
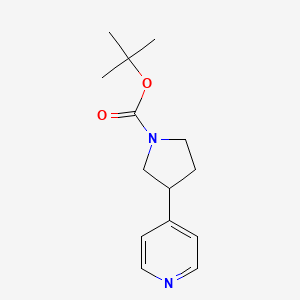

![Methyl 6-(bromomethyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1430870.png)

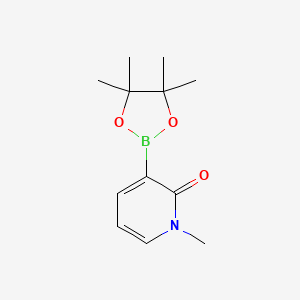
![2-{[(5-Chlorothiophen-2-yl)methyl]amino}acetic acid hydrochloride](/img/structure/B1430874.png)
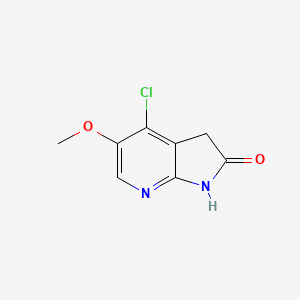
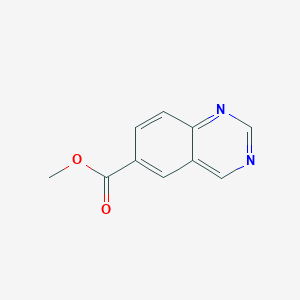

![4,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1430881.png)
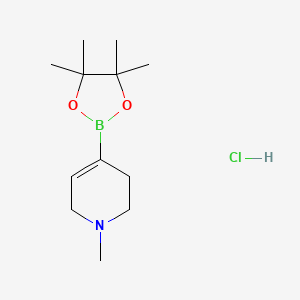
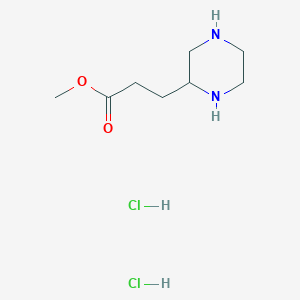
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/structure/B1430885.png)